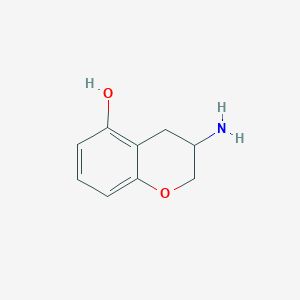
(4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol This compound features a pyrimidine ring substituted with a cyclopropyl group at the 4-position and a methyl group at the 6-position, along with a methanamine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Substitution Reactions: The cyclopropyl and methyl groups are introduced via substitution reactions using cyclopropyl halides and methylating agents, respectively.
Introduction of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, often using a suitable amine precursor.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions often carried out in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Cyclopropyl(6-methylpyridin-2-yl)methanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride: Similar structure but in the form of a dihydrochloride salt.
Uniqueness: (4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
1269429-27-7 |
|---|---|
Molekularformel |
C9H13N3 |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
(4-cyclopropyl-6-methylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C9H13N3/c1-6-4-8(7-2-3-7)12-9(5-10)11-6/h4,7H,2-3,5,10H2,1H3 |
InChI-Schlüssel |
NCICAVTUJZBMSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)CN)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-Indeno[5,6-b]furan](/img/structure/B11918583.png)





![(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11918638.png)
![N,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11918649.png)

![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)

![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)

